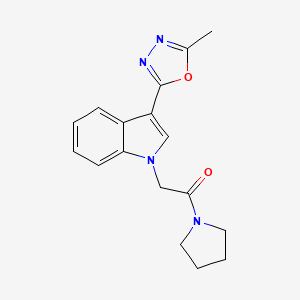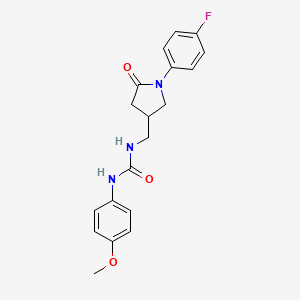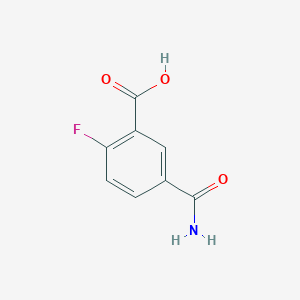
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, also known as MI-1, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of cancer. MI-1 has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
Mecanismo De Acción
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in the levels of p53, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is its specificity for MDM2, which makes it a promising candidate for the treatment of cancer. However, one limitation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the development of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole as a cancer treatment. One possibility is to explore the use of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole in the treatment of specific cancer types, such as breast cancer or prostate cancer. Additionally, further research is needed to optimize the formulation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole for improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole involves several steps, including the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 2-oxo-2-pyrrolidin-1-yl acetic acid, followed by the reaction of the resulting intermediate with 1H-indole-3-carboxaldehyde. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast cancer, prostate cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-18-19-17(23-12)14-10-21(15-7-3-2-6-13(14)15)11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICEIIIBQHKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)


![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)


![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)